Hexahydropyrimidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

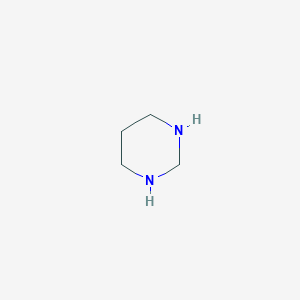

IUPAC Name |

1,3-diazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-2-5-4-6-3-1/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYBVKMIZODYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364056 | |

| Record name | 1,3-Diazacyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505-21-5 | |

| Record name | 1,3-Diazacyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidating the Synthesis Mechanisms of Hexahydropyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis mechanisms for hexahydropyrimidines, a class of saturated heterocyclic compounds of significant interest in medicinal chemistry and drug development. The document details the prevalent synthetic routes, elucidates their underlying mechanisms, presents quantitative data for comparative analysis, and provides detailed experimental protocols for key methodologies. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of these processes.

Core Synthesis Mechanisms

The synthesis of the hexahydropyrimidine scaffold is primarily achieved through three main strategies: the classical condensation of 1,3-diamines with carbonyl compounds, multi-component reactions such as the Mannich-type reaction, and various catalytic approaches aimed at improving efficiency and substrate scope.

Classical Synthesis: Cyclocondensation of 1,3-Diamines and Carbonyls

The most traditional and straightforward method for synthesizing hexahydropyrimidines involves the cyclocondensation of a 1,3-diamine with an aldehyde or a ketone.[1] This reaction typically proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final this compound ring. The reaction can be performed with or without a catalyst, although acid catalysis is often employed to enhance the electrophilicity of the carbonyl carbon and facilitate the dehydration step.

The general mechanism involves the nucleophilic attack of one of the amino groups of the 1,3-diamine on the carbonyl carbon of the aldehyde or ketone. This is followed by proton transfer to form a carbinolamine (hemiaminal). Subsequent intramolecular attack by the second amino group on the carbinolamine, followed by the elimination of a water molecule, leads to the formation of the saturated six-membered heterocyclic ring.

Multi-Component Synthesis: The Mannich-Type Reaction

A highly efficient one-pot method for the synthesis of substituted hexahydropyrimidines is the Mannich-type reaction.[2] This multi-component approach involves the condensation of a compound containing an active hydrogen, an aldehyde, and an amine. In the context of this compound synthesis, this typically involves an aldehyde, ammonium (B1175870) acetate (B1210297) (as an ammonia (B1221849) source), and a compound like nitromethane (B149229) which provides the carbon backbone.[2][3]

The reaction is proposed to proceed through the initial formation of an imine from the aldehyde and ammonia. Concurrently, the active hydrogen compound (e.g., nitromethane) can form a nucleophilic carbanion. The reaction then proceeds via a series of nucleophilic additions and condensations, ultimately leading to the formation of the this compound ring. This method is particularly valuable for generating highly substituted and functionalized hexahydropyrimidines in a single synthetic step.[2]

Catalytic Synthesis Approaches

To improve reaction rates, yields, and selectivity, various catalytic systems have been developed for this compound synthesis. These often involve the use of Lewis or Brønsted acids. Iron(III) chloride (FeCl₃) has been demonstrated as an effective catalyst in the synthesis of pyrimidine (B1678525) derivatives.[4] The catalytic cycle with a metal catalyst like Fe(III) can involve the activation of the carbonyl compound, making it more susceptible to nucleophilic attack. In some cases, the catalyst may also play a role in the formation of key intermediates, such as imines, and in facilitating the final cyclization and dehydration steps. The use of heterogeneous catalysts is also an area of active research, offering advantages in terms of catalyst recovery and reuse.[1]

Quantitative Data Presentation

The following tables summarize quantitative data from representative synthetic protocols for hexahydropyrimidines, allowing for a comparison of different methodologies.

Table 1: Mannich-Type Synthesis of 5-Nitro-2,4,6-trisubstituted Hexahydropyrimidines [2]

| Aldehyde Derivative | Solvent | Reaction Time (min) | Temperature (°C) | Yield (%) |

| 4-Ethoxybenzaldehyde | n-Butanol | 60 | 125 | 79 |

| 3,4-Dimethoxybenzaldehyde | n-Butanol | 75 | 125 | 81 |

| 3-Hydroxybenzaldehyde | n-Butanol | 40 | 125 | 77 |

Table 2: Synthesis of Schiff Bases from a this compound Derivative [2]

| Aldehyde Derivative | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Benzaldehyde (B42025) | Absolute Ethanol (B145695) | 5 | 80 | 92 |

| 3-Chlorobenzaldehyde | Absolute Ethanol | 4 | 80 | 82 |

| 4-Pyridinecarboxaldehyde | Absolute Ethanol | 5 | 80 | 68 |

| 4-Fluorobenzaldehyde | Absolute Ethanol | 4.5 | 80 | 84 |

Experimental Protocols

General Protocol for Mannich-Type Synthesis of this compound Derivatives (1a-1c)[2]

-

To a round-bottom flask, add the respective benzaldehyde derivative (0.03 mol), ammonium acetate (0.02 mol), and nitromethane (0.01 mol) in 35 mL of n-butanol.

-

The mixture is stirred and heated under reflux at 125 °C for the time specified in Table 1 (40-75 minutes) until a suspended solution is formed.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of benzene:acetone (9:1) as the mobile phase.

-

Upon completion of the reaction, the mixture is allowed to cool to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting product is then dried in a fume chamber, and the precipitate is weighed and subjected to structural analysis.

General Protocol for the Synthesis of Schiff Bases from a this compound Amine Derivative (3a-3g)[2]

-

In a 25 mL round-bottom flask, a mixture of the amine-substituted this compound (0.002 mol) and the corresponding benzaldehyde derivative (0.004 mol) in 25 mL of absolute ethanol is prepared.

-

The mixture is then refluxed at 80 °C for the duration specified in Table 2 (4-9 hours).

-

The reaction progress is monitored by TLC using a benzene:acetone mixture (8:2) as the eluent.

-

Once the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed by rotary evaporation to separate the product.

-

The obtained product is dried, and the precipitate is weighed for yield calculation and further characterization.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: Classical synthesis of hexahydropyrimidines.

Caption: Mannich-type synthesis of hexahydropyrimidines.

Experimental Workflows

Caption: Workflow for Mannich-type synthesis.

Caption: Workflow for Schiff base synthesis.

References

A Deep Dive into the Conformational Landscape of Substituted Hexahydropyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hexahydropyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Understanding the three-dimensional arrangement, or conformation, of substituted hexahydropyrimidines is paramount for deciphering their structure-activity relationships (SAR) and for the rational design of novel therapeutics. This technical guide provides an in-depth exploration of the conformational analysis of this important heterocyclic system, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental conformational principles.

The conformational behavior of the six-membered this compound ring is predominantly a chair-like conformation, which can undergo ring inversion. The orientation of substituents on the ring—axial or equatorial—is governed by a delicate interplay of steric and electronic factors. These include 1,3-diaxial interactions, gauche interactions, and the anomeric effect, particularly when heteroatoms are present in the substituents. Intramolecular hydrogen bonding can also play a significant role in stabilizing specific conformations.[1]

Quantitative Conformational Analysis

The energetic preferences for axial versus equatorial substitution are key to understanding the conformational landscape. These preferences can be quantified as conformational free energy differences (ΔG°). While comprehensive data for a wide range of substituted hexahydropyrimidines is dispersed throughout the literature, the following table summarizes representative computational and experimental findings for related heterocyclic systems, which provide a strong basis for understanding this compound derivatives.

| Substituent (R) at C2 | Substituent (R') at N1/N3 | Preferred Orientation of R | ΔG° (kcal/mol) (Equatorial - Axial) | Method | Reference |

| Phenyl | H | Equatorial | > 2.0 | 1H NMR | [2] |

| Aryl | H | Equatorial | Not specified | 1H NMR | [2] |

| Methyl | Methyl | Equatorial (for N-Me) | Not specified | 1H NMR | [2] |

| Hydroxyl (at C5) | H | Axial | Not specified | Spectroscopy and Molecular Modeling | [3] |

Note: This table is illustrative. The conformational energies are highly dependent on the substitution pattern and the solvent.

Key Experimental and Computational Protocols

The determination of this compound conformation relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[4][5] Key parameters derived from 1H NMR spectra, such as vicinal coupling constants (3JHH) and Nuclear Overhauser Effect (NOE) enhancements, provide critical information about dihedral angles and interproton distances, respectively.

Experimental Protocol: Dynamic NMR for Ring Inversion Barrier Determination

-

Sample Preparation: Dissolve the synthesized and purified substituted this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 10-20 mg/mL.

-

Initial Spectrum Acquisition: Record a standard 1H NMR spectrum at room temperature to observe the time-averaged signals.

-

Low-Temperature NMR: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a spectrum.

-

Coalescence Temperature Determination: Identify the temperature at which two exchanging signals (e.g., axial and equatorial protons) merge into a single broad peak. This is the coalescence temperature (Tc).

-

Slow-Exchange Spectrum: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved.

-

Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring inversion from the coalescence temperature and the chemical shift difference between the exchanging signals in the slow-exchange regime.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the solid-state conformation of a molecule.[6][7] This technique is invaluable for visualizing the precise bond lengths, bond angles, and torsional angles of a specific conformer.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A suitable crystal should be well-formed and typically larger than 0.1 mm in all dimensions.[7]

-

Crystal Mounting: Carefully mount a selected crystal on a goniometer head.

-

Data Collection: Place the crystal in a beam of monochromatic X-rays and collect the diffraction data as the crystal is rotated. Modern diffractometers automate this process.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Computational Modeling

Quantum mechanical calculations and molecular mechanics are essential for complementing experimental data and for predicting the conformational preferences of new derivatives.[8]

Protocol: DFT-Based Conformational Search

-

Structure Building: Construct the 3D structure of the substituted this compound using a molecular modeling software package.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

-

Geometry Optimization and Energy Calculation: For each identified conformer, perform a full geometry optimization and frequency calculation using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*. This will provide the relative energies of the different conformations.

-

Solvent Effects: To model the solution-phase behavior, incorporate a solvent model (e.g., a polarizable continuum model) into the calculations.

-

NMR Parameter Prediction: The optimized geometries can be used to predict NMR parameters (e.g., chemical shifts, coupling constants), which can then be compared with experimental data for validation.[9]

Visualization of Conformational Equilibria

The conformational equilibrium of a substituted this compound can be represented as a dynamic process. The following diagrams, generated using the DOT language, illustrate key concepts.

Biological Implications and Future Directions

The conformation of a substituted this compound directly impacts its biological activity by defining the spatial arrangement of pharmacophoric features. This, in turn, dictates how the molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket. For instance, this compound derivatives have been investigated as potential antiviral agents, including against Hepatitis C virus, where their conformation is crucial for activity.[10] Others have shown potential as ligands for muscarinic acetylcholine (B1216132) receptors, with implications for neurodegenerative diseases.[11]

The future of conformational analysis in this area will likely involve a greater integration of advanced computational methods, such as molecular dynamics simulations, with experimental data. This will enable a more dynamic understanding of how these molecules behave in a biological environment. Furthermore, the application of novel NMR techniques and the development of high-throughput crystallization methods will accelerate the conformational analysis of new this compound-based drug candidates. A thorough understanding of the conformational landscape of substituted hexahydropyrimidines is, and will continue to be, a cornerstone of successful drug discovery and development efforts centered on this versatile scaffold.

References

- 1. researchers-admin.westernsydney.edu.au [researchers-admin.westernsydney.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. auremn.org.br [auremn.org.br]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of hexahydropyrimidines and diamines as novel hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of novel this compound derivatives as potential ligands of M1 muscarinic acetylcholine receptor on cognitive function, hypoxia-induced lethality, and oxidative stress in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Investigation of Hexahydropyrimidine Stability: A Technical Guide

Executive Summary

Hexahydropyrimidines are six-membered heterocyclic compounds that form the core scaffold of numerous natural and synthetic bioactive molecules.[1] Their biological activity is intimately linked to their three-dimensional structure, making a thorough understanding of their conformational stability paramount for rational drug design and development.[2] This technical guide provides an in-depth overview of the theoretical and computational methods employed to investigate the stability of hexahydropyrimidines. It details the principles of their conformational analysis, outlines the computational protocols for stability assessment, and presents key findings from quantum chemical calculations.

Conformational Landscape of Hexahydropyrimidines

The unsubstituted hexahydropyrimidine ring is conformationally flexible. Its stability is primarily dictated by the orientation of substituents on the nitrogen atoms, leading to different chair-like conformations. The interplay of steric and electronic effects, including anomeric effects and intramolecular hydrogen bonding, governs the preferred geometry.[2]

The three primary chair conformations are distinguished by the orientation (axial 'a' or equatorial 'e') of the N-H bonds:

-

Diequatorial (Cee): Both N-H bonds occupy equatorial positions.

-

Axial-Equatorial (Cea): One N-H bond is axial, and the other is equatorial.

-

Diaxial (Caa): Both N-H bonds occupy axial positions.

Theoretical studies have established that the most stable conformers are the diaxial (Caa) and axial-equatorial (Cea) chairs.[3] The diequatorial (Cee) form is significantly less stable, with an estimated occupancy of less than 1.7% at room temperature.[3] This preference is influenced by the anomeric effect, which involves the interaction of the nitrogen lone pair electrons with the antibonding orbital of an adjacent C-H bond, and can be modulated by intramolecular hydrogen bonding in substituted derivatives.[2]

References

An In-depth Technical Guide to Hexahydropyrimidine Ring-Chain Tautomerism for Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydropyrimidines, six-membered heterocyclic compounds containing two nitrogen atoms at the 1,3-positions, are significant scaffolds in medicinal chemistry and drug development.[1] Their synthetic accessibility and diverse biological activities have made them attractive targets for pharmaceutical research. A key chemical feature of certain substituted hexahydropyrimidines is their existence in a dynamic equilibrium between a cyclic form (the hexahydropyrimidine ring) and an open-chain Schiff base form. This phenomenon, known as ring-chain tautomerism, is a reversible intramolecular process that can significantly influence the molecule's physicochemical properties, reactivity, and biological activity.

This technical guide provides a comprehensive overview of the core principles of this compound ring-chain tautomerism. It is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the factors governing this equilibrium, the experimental and computational methods used to study it, and its implications in the design and development of novel therapeutics.

The Ring-Chain Tautomeric Equilibrium

The ring-chain tautomerism of 2-substituted hexahydropyrimidines involves an equilibrium between the cyclic 1,3-diazacyclohexane and its open-chain imine (Schiff base) isomer. This process is a type of prototropic tautomerism, where the migration of a proton is accompanied by the opening or closing of the ring structure.[2] The equilibrium is influenced by a variety of factors, including the nature of the substituents on the nitrogen atoms and the C2 carbon, the solvent, and the temperature.

The general equilibrium can be depicted as follows:

Quantitative Analysis of the Tautomeric Equilibrium

The position of the ring-chain tautomeric equilibrium is quantified by the equilibrium constant, K, which is the ratio of the concentration of the ring form to the chain form at equilibrium (K = [ring]/[chain]). Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the quantitative analysis of this equilibrium in solution. By integrating the signals corresponding to specific protons of the ring and chain tautomers, their relative concentrations can be determined.

Substituent Effects on the Equilibrium

The electronic and steric properties of substituents at the N1, N3, and C2 positions of the this compound ring play a crucial role in determining the position of the tautomeric equilibrium.

A study by Gőblyös et al. investigated the ring-chain tautomerism of a series of 2-aryl-substituted-1-isopropyl- and 1-phenylhexahydropyrimidines in CDCl3 at 300 K.[3] Their findings demonstrate that while N-methyl substituted analogues exist exclusively in the ring-closed form, bulkier N-substituents like isopropyl and phenyl lead to a measurable equilibrium between the ring and chain forms.

The equilibrium constants for these compounds were determined by ¹H NMR spectroscopy and are summarized in the table below.

| Compound (R) | Ar | K = [ring]/[chain] | log K |

| 1-Isopropyl | p-NO₂C₆H₄ | 1.43 | 0.16 |

| p-BrC₆H₄ | 0.61 | -0.21 | |

| C₆H₅ | 0.43 | -0.37 | |

| p-MeC₆H₄ | 0.30 | -0.52 | |

| p-MeOC₆H₄ | 0.23 | -0.64 | |

| 1-Phenyl | p-NO₂C₆H₄ | 0.36 | -0.44 |

| p-BrC₆H₄ | 0.15 | -0.82 | |

| C₆H₅ | 0.11 | -0.96 | |

| p-MeC₆H₄ | 0.08 | -1.10 | |

| p-MeOC₆H₄ | 0.06 | -1.22 |

Table 1: Equilibrium constants (K) for the ring-chain tautomerism of 2-aryl-substituted-1-isopropyl- and 1-phenylhexahydropyrimidines in CDCl₃ at 300 K. Data sourced from Gőblyös et al.[3]

The data reveals that electron-withdrawing groups on the 2-aryl substituent shift the equilibrium towards the ring form, while electron-donating groups favor the open-chain form. This relationship can be quantified using a Hammett-type equation, which correlates the logarithm of the equilibrium constant with the Hammett-Brown substituent parameter (σ⁺).

Experimental Protocols

Synthesis of 2-Aryl-Substituted Hexahydropyrimidines

The synthesis of 2-aryl-substituted hexahydropyrimidines is typically achieved through the condensation of a 1,3-diaminopropane (B46017) derivative with an appropriate aromatic aldehyde.

General Procedure:

-

To a solution of the N-substituted-1,3-diaminopropane (1 mmol) in a suitable solvent (e.g., chloroform, ethanol), an equimolar amount of the substituted benzaldehyde (B42025) (1 mmol) is added.

-

The reaction mixture is stirred at ambient temperature for a specified period (e.g., 1 hour).

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography if necessary.

References

In Silico Prediction of Hexahydropyrimidine ADME Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexahydropyrimidine scaffold is a key pharmacophore in a variety of therapeutically important molecules. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this class of compounds is paramount for their successful development into safe and effective drugs. In silico ADME prediction has emerged as an indispensable tool in early-stage drug discovery, offering a rapid and cost-effective means to assess the pharmacokinetic profile of novel chemical entities. This technical guide provides an in-depth overview of the computational prediction of ADME properties for this compound derivatives, supplemented with relevant experimental protocols and data for closely related pyrimidine (B1678525) and tetrahydropyrimidine (B8763341) analogs due to the limited availability of specific public data on the this compound core.

Core Concepts in In Silico ADME Prediction

The prediction of ADME properties from a molecule's structure relies on various computational models. For hexahydropyrimidines and related heterocyclic compounds, the following approaches are commonly employed:

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. For ADME prediction, descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are used to predict properties like solubility, permeability, and metabolic stability.

-

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the body's organs and tissues, interconnected by blood flow. These models integrate physicochemical data of the drug with physiological parameters of the organism to simulate the ADME processes and predict drug concentration-time profiles in various tissues. This "bottom-up" approach can provide a more mechanistic understanding of a compound's pharmacokinetic behavior.

-

Molecular Docking: This structure-based method predicts the binding orientation and affinity of a ligand to a protein target. In the context of ADME, docking is used to predict interactions with metabolic enzymes (e.g., Cytochrome P450s) and drug transporters (e.g., P-glycoprotein), providing insights into metabolic fate and potential for drug-drug interactions.

Key ADME Properties and Their In Silico Prediction

A comprehensive ADME profile is crucial for advancing a drug candidate. Below are key properties and common in silico tools used for their prediction.

Absorption

Oral bioavailability is heavily influenced by a compound's solubility and permeability.

-

Aqueous Solubility: The ability of a compound to dissolve in an aqueous medium is a prerequisite for absorption. In silico models predict solubility based on parameters like logP, PSA, and crystal lattice energy.

-

Permeability: The capacity of a compound to cross biological membranes, such as the intestinal epithelium, is critical for absorption. Models like the Caco-2 permeability assay are used to predict this property. In silico predictions often utilize descriptors related to lipophilicity and molecular size.

Distribution

Once absorbed, a drug distributes throughout the body. Key parameters include:

-

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its free concentration and, consequently, its efficacy and clearance. QSAR models can predict PPB based on lipophilicity and other descriptors.

-

Blood-Brain Barrier (BBB) Penetration: For CNS-active drugs, the ability to cross the BBB is essential. In silico models for BBB penetration often incorporate PSA, logP, and the number of hydrogen bonds.

Metabolism

The biotransformation of a drug, primarily in the liver, determines its half-life and potential for drug-drug interactions.

-

Metabolic Stability: The susceptibility of a compound to metabolism by enzymes like Cytochrome P450s (CYPs) is a critical parameter. In silico models can predict sites of metabolism and the likelihood of a compound being a substrate for specific CYP isoforms.

-

CYP Inhibition: Predicting whether a compound inhibits major CYP isoforms is crucial to avoid adverse drug-drug interactions. Docking studies and QSAR models are employed for this purpose.

Excretion

The elimination of a drug and its metabolites from the body is the final step. In silico models can predict the primary route of excretion (renal or hepatic) based on physicochemical properties.

Data Presentation: Predicted ADME Properties of Pyrimidine Derivatives

Due to the limited availability of specific quantitative data for hexahydropyrimidines, the following tables summarize in silico predicted ADME properties for a set of dihydropyrimidinone and pyrimidine derivatives, which serve as structurally related examples.[1]

Table 1: Predicted Physicochemical and Lipophilicity Properties of Dihydropyrimidinone Derivatives [1]

| Compound | Molecular Weight ( g/mol ) | logP | TPSA (Ų) | H-bond Acceptors | H-bond Donors |

| F1 | 358.38 | 2.85 | 83.45 | 5 | 2 |

| F2 | 374.38 | 3.21 | 83.45 | 5 | 2 |

| F3 | 402.83 | 3.09 | 83.45 | 5 | 2 |

| F4 | 392.43 | 3.65 | 83.45 | 5 | 2 |

| F5 | 372.45 | 3.41 | 83.45 | 5 | 2 |

| F6 | 408.86 | 3.32 | 83.45 | 5 | 2 |

Table 2: Predicted Pharmacokinetic Properties of Dihydropyrimidinone Derivatives [1]

| Compound | Water Solubility (log mol/L) | Caco-2 Permeability (log Papp) | Intestinal Absorption (%) | BBB Permeability (logBB) | CYP2D6 Substrate |

| F1 | -3.85 | 0.45 | 92.35 | -0.62 | No |

| F2 | -4.21 | 0.51 | 92.87 | -0.55 | No |

| F3 | -4.33 | 0.48 | 92.54 | -0.81 | No |

| F4 | -4.54 | 0.59 | 93.42 | -0.47 | No |

| F5 | -4.38 | 0.55 | 93.11 | -0.51 | No |

| F6 | -4.61 | 0.52 | 92.79 | -0.84 | No |

Experimental Protocols

In silico models are built and validated using experimental data. The following are detailed methodologies for key in vitro ADME assays.

Caco-2 Permeability Assay

This assay is the industry standard for in vitro prediction of intestinal drug absorption.

Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on permeable filter supports in multi-well plates and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment:

-

The test compound is added to the apical (A) side of the monolayer to measure absorption (A-to-B transport) or to the basolateral (B) side to assess efflux (B-to-A transport).

-

The plate is incubated at 37°C with gentle shaking.

-

Samples are collected from the receiver compartment (B for A-to-B, A for B-to-A) at specific time points.

-

-

Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor compartment.

-

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Objective: To determine the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Methodology:

-

Incubation Mixture Preparation: A mixture containing liver microsomes (from human or other species), a buffered solution (pH 7.4), and the test compound is prepared.

-

Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH. A control incubation without NADPH is also run to assess non-enzymatic degradation.

-

Time Course Incubation: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

-

Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis:

-

The natural logarithm of the percentage of the remaining parent compound is plotted against time.

-

The slope of the linear portion of this plot gives the elimination rate constant (k).

-

The in vitro half-life (t1/2) is calculated as 0.693/k.

-

The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

-

Mandatory Visualizations

Workflow for In Silico ADME Prediction

Caption: Workflow for in silico ADME prediction of hexahydropyrimidines.

Relationship between Physicochemical Properties and ADME

Caption: Influence of physicochemical properties on ADME outcomes.

Conclusion

The in silico prediction of ADME properties is a powerful strategy to de-risk and accelerate the development of this compound-based drug candidates. By integrating QSAR, PBPK, and molecular docking approaches, researchers can gain early insights into the potential pharmacokinetic profile of their compounds. While in silico models provide valuable guidance, it is crucial to validate these predictions with robust in vitro experimental data. The methodologies and representative data presented in this guide offer a framework for the comprehensive ADME assessment of this important class of heterocyclic compounds. As more experimental data on hexahydropyrimidines become publicly available, the accuracy and predictive power of in silico models for this scaffold will continue to improve.

References

Exploration of Novel Hexahydropyrimidine Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction

The hexahydropyrimidine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antiviral, and neurological effects.[1] This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the exploration of novel this compound scaffolds. It covers synthetic methodologies, quantitative biological data, detailed experimental protocols, and the visualization of key signaling pathways and experimental workflows.

Synthesis of Novel this compound Scaffolds

A versatile and widely employed method for the synthesis of this compound derivatives is the Mannich-type reaction.[2][3] This one-pot, multi-component reaction offers an efficient route to construct the core scaffold with diverse substitutions.

General Experimental Protocol: Mannich-type Reaction for this compound Synthesis[2]

-

Reaction Setup: In a round-bottom flask, combine the desired benzaldehyde (B42025) derivative (0.03 mol), ammonium (B1175870) acetate (B1210297) (0.02 mol), and nitromethane (B149229) (0.01 mol) in n-butanol (35 mL).

-

Reflux: Stir the reaction mixture under reflux at 125 °C for 40-70 minutes, during which a suspended solution will form.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a benzene:acetone (9:1) solvent system.

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound derivative.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent to obtain the final compound.

-

Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4]

Anticancer Activity of Novel this compound Derivatives

A series of novel 2-pyridyl hexahydrocyclooctathieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of 60 human tumor cell lines.[5] The following table summarizes the growth inhibition data (log10 GI50) for selected potent compounds from this series.

| Compound ID | Leukemia (RPMI-8226) | CNS Cancer (SNB-75) | Colon Cancer (HCT-116) | Melanoma (UACC-62) | Ovarian Cancer (OVCAR-3) | Breast Cancer (MCF7) | Average log10 GI50 |

| 4a | -7.24 | -7.01 | -6.98 | -7.12 | -6.89 | -7.05 | -7.05 |

| 6a | -7.11 | -6.95 | -6.87 | -7.01 | -6.78 | -6.93 | -6.94 |

| 7a | -7.32 | -7.15 | -7.09 | -7.25 | -7.01 | -7.18 | -7.17 |

| 7d | -7.28 | -7.09 | -7.02 | -7.18 | -6.95 | -7.11 | -7.11 |

| 7g | -7.35 | -7.18 | -7.11 | -7.29 | -7.05 | -7.21 | -7.20 |

| Doxorubicin | -7.45 | -7.21 | -7.15 | -7.38 | -7.12 | -7.31 | -7.27 |

GI50 is the concentration required to inhibit cell growth by 50%. The values are expressed as the logarithm of the molar concentration.[5]

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 values.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

Certain fluoro-substituted 1,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidines have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[6] Inhibition of this pathway can lead to apoptosis in cancer cells.

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

Experimental Workflow for Anticancer Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel this compound-based anticancer agents.

Caption: A typical workflow for the discovery of novel this compound anticancer agents.

Conclusion

The this compound scaffold continues to be a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the potential for diverse substitutions, allows for the generation of large libraries of compounds for biological screening. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their exploration of this important class of molecules for the treatment of cancer and other diseases. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of clinically viable drug candidates.

References

- 1. In Vitro Antiviral Activity of 6-Substituted 9-β-d-Ribofuranosylpurine 3′,5′-Cyclic Phosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ukm.my [ukm.my]

- 3. researchgate.net [researchgate.net]

- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of novel 2-pyridyl hexahyrocyclooctathieno[2,3-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of N-Functionalized Hexahydropyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydropyrimidines are saturated six-membered heterocyclic compounds containing two nitrogen atoms at the 1 and 3 positions. Their flexible conformational nature and the presence of two reactive nitrogen atoms make them versatile scaffolds in medicinal chemistry and drug development. N-functionalization of the hexahydropyrimidine ring allows for the modulation of physicochemical properties and biological activity, leading to the discovery of potent therapeutic agents. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing N-functionalized this compound derivatives, detailed experimental protocols, and insights into their potential biological signaling pathways.

Core Synthetic Methodologies

The synthesis of N-functionalized hexahydropyrimidines can be broadly categorized into three main approaches:

-

Mannich-type Condensation: This is a one-pot multicomponent reaction that forms the this compound ring and allows for the simultaneous introduction of substituents. It typically involves the condensation of an aldehyde, a primary amine (or ammonia (B1221849) source like ammonium (B1175870) acetate), and a compound containing an active methylene (B1212753) group (e.g., nitromethane). This method is highly efficient for creating diverse libraries of substituted hexahydropyrimidines.

-

N-Alkylation of a Pre-formed this compound Ring: This approach involves the direct alkylation of the nitrogen atoms of a this compound scaffold. It is a versatile method for introducing a wide variety of alkyl and arylalkyl groups. The regioselectivity of the alkylation (N1 vs. N3) can be influenced by the nature of the starting this compound, the alkylating agent, and the reaction conditions.

-

N-Acylation of a Pre-formed this compound Ring: This method introduces an acyl group onto one or both nitrogen atoms of the this compound ring, forming amide functionalities. N-acylation is crucial for creating derivatives with altered electronic properties and hydrogen bonding capabilities, which can significantly impact biological activity.

Data Presentation: A Comparative Summary of Synthetic Methods

The following tables summarize quantitative data for the synthesis of various N-functionalized this compound derivatives, providing a comparative overview of different synthetic strategies.

Table 1: Synthesis of N-Aryl/Alkyl Hexahydropyrimidines via Mannich-type Reaction

| Entry | Aldehyde | Amine Source | Active Methylene | Product | Yield (%) | Reference |

| 1 | 4-Ethoxybenzaldehyde | Ammonium acetate (B1210297) | Nitromethane (B149229) | 5-Nitro-2,4,6-tris(4-ethoxyphenyl)this compound | 79 | [1] |

| 2 | 3,4-Dimethoxybenzaldehyde | Ammonium acetate | Nitromethane | 5-Nitro-2,4,6-tris(3,4-dimethoxyphenyl)this compound | 81 | [1] |

| 3 | 3-Hydroxybenzaldehyde | Ammonium acetate | Nitromethane | 5-Nitro-2,4,6-tris(3-hydroxyphenyl)this compound | 77 | [1] |

| 4 | Benzaldehyde (B42025) | Ammonium acetate | Nitromethane | 5-Nitro-2,4,6-triphenylthis compound | - | [2] |

Table 2: N-Alkylation of this compound Derivatives

| Entry | This compound Substrate | Alkylating Agent | Base | Solvent | Product | Yield (%) | Reference |

| 1 | 4-Aryl-hexahydropyrido[1,2-c]pyrimidine-1,3-dione | 1,4-Dibromobutane (B41627) | K2CO3 | DMF | 2-(4-Bromobutyl)-4-aryl-hexahydropyrido[1,2-c]pyrimidine-1,3-dione | - | [3][4] |

| 2 | Uracil | 2-Bromo-ethylacetate | - | Acetonitrile | N1-Alkylated Uracil Derivative | 80-90 | [5] |

| 3 | Uracil | Propargyl bromide | - | Acetonitrile | N1-Alkylated Uracil Derivative | 80-90 | [5] |

Table 3: N-Acylation of this compound Derivatives

| Entry | This compound Substrate | Acylating Agent | Solvent | Product | Yield (%) | Reference |

| 1 | 5-Nitro-2,4,6-tris(3-aminophenyl)this compound | Benzoyl chloride | - | N,N'-Dibenzoyl derivative | - | [2] |

| 2 | Secondary Amine | N-protected aminoacylbenzotriazole | Water | N-Acyl Amine | High | [6] |

Experimental Protocols

Protocol 1: General Procedure for Mannich-type Synthesis of 5-Nitro-2,4,6-triarylhexahydropyrimidines[1]

-

Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (0.03 mol), ammonium acetate (0.02 mol), and nitromethane (0.01 mol) in n-butanol (35 mL).

-

Reaction Conditions: Stir the mixture under reflux at 125 °C for 40-75 minutes. The formation of a suspended solution indicates the progress of the reaction.

-

Monitoring: Monitor the reaction completion using thin-layer chromatography (TLC) with a benzene:acetone (9:1) eluent system.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid product can be further purified by recrystallization from a suitable solvent if necessary.

Protocol 2: General Procedure for N-Alkylation of Imide-containing Hexahydropyrimidines[3][4]

-

Reaction Setup: To a solution of the 4-aryl-hexahydropyrido[1,2-c]pyrimidine-1,3-dione (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K2CO3) (1.5 equivalents).

-

Addition of Alkylating Agent: Add 1,4-dibromobutane (1.2 equivalents) to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture at 80 °C and stir for 4-8 hours.

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up and Purification: After completion, cool the reaction mixture and pour it into ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: General Procedure for N-Acylation of Aminohexahydropyrimidines[2]

-

Reaction Setup: Dissolve the amino-substituted this compound derivative (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

-

Addition of Base: Add a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (2.2 equivalents) to the solution and cool to 0 °C.

-

Addition of Acylating Agent: Slowly add the acyl chloride (e.g., benzoyl chloride) (2.1 equivalents) to the cooled solution.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to give the crude product, which can be purified by column chromatography.

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Workflow for Mannich-type synthesis of hexahydropyrimidines.

Caption: Workflow for N-alkylation of hexahydropyrimidines.

Signaling Pathway Diagrams

Caption: M1 muscarinic acetylcholine receptor signaling pathway.

Caption: 5-HT1A receptor signaling pathway.

Potential Biological Signaling Pathways

N-functionalized this compound derivatives have shown promise as modulators of various biological targets, suggesting their potential in treating a range of diseases.

5-HT1A Receptor Signaling

Several this compound derivatives have been identified as ligands for serotonin (B10506) 5-HT1A receptors.[3][4] These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to Gi/o proteins.[7][8] Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[9] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[9] Additionally, the βγ-subunit of the activated G-protein can directly open G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which results in an inhibitory postsynaptic potential.[10] Due to their role in modulating serotonergic neurotransmission, 5-HT1A receptor ligands are investigated for the treatment of anxiety and depression.[10]

M1 Muscarinic Acetylcholine Receptor Signaling

Certain this compound derivatives have been investigated as potential ligands for M1 muscarinic acetylcholine receptors.[11] The M1 receptor is a GPCR that is predominantly coupled to Gq/11 proteins.[12][13] Upon activation by an agonist, the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). This signaling cascade plays a crucial role in various cellular processes, including neuronal excitability, learning, and memory.[11]

Antioxidant Activity

Nitrogen-containing heterocyclic compounds, including derivatives of pyrimidine, have been reported to possess antioxidant properties.[14] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various diseases.[15][16] The antioxidant mechanism of these heterocyclic compounds can involve several pathways, including direct scavenging of free radicals and chelation of metal ions that catalyze ROS formation.[17][18] The presence of N-H groups and the ability to delocalize electrons within the heterocyclic ring system can contribute to their radical scavenging capabilities.[19]

Conclusion

The synthesis of N-functionalized this compound derivatives offers a rich field for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly the Mannich-type condensation, N-alkylation, and N-acylation, provide a robust toolkit for generating chemical diversity. The engagement of these derivatives with key biological targets such as the 5-HT1A and M1 muscarinic acetylcholine receptors highlights their potential in the development of drugs for neurological and psychiatric disorders. Further exploration of their antioxidant properties may also open new avenues for therapeutic intervention in diseases associated with oxidative stress. This guide serves as a foundational resource for researchers aiming to design, synthesize, and evaluate the next generation of this compound-based therapeutics.

References

- 1. ukm.my [ukm.my]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT(1A) and 5-HT(2A) receptors, Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-HT1A receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Effects of novel this compound derivatives as potential ligands of M1 muscarinic acetylcholine receptor on cognitive function, hypoxia-induced lethality, and oxidative stress in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 13. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 14. gsconlinepress.com [gsconlinepress.com]

- 15. mdpi.com [mdpi.com]

- 16. Multitarget Pharmacology of Sulfur-Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Degradation Pathways of Hexahydropyrimidines Under Physiological Conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydropyrimidines are saturated heterocyclic scaffolds of increasing interest in medicinal chemistry due to their versatile stereochemistry and potential for developing novel therapeutics. Understanding the metabolic fate of these compounds is critical for drug development, ensuring safety and efficacy. This technical guide provides a comprehensive overview of the known and hypothesized degradation pathways of hexahydropyrimidines under physiological conditions. Due to a scarcity of direct studies on the metabolism of simple or substituted hexahydropyrimidines in mammals, this guide synthesizes information from analogous structures, including other saturated cyclic amines, pyrimidines, and the structurally related compound hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). We present plausible metabolic pathways, detail relevant enzymatic systems, and provide established experimental protocols for the investigation of hexahydropyrimidine degradation.

Introduction: The this compound Scaffold in Drug Discovery

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals.[1][2] Among these, saturated heterocycles like piperidine (B6355638) and pyrrolidine (B122466) are prevalent in FDA-approved drugs.[1][3] The this compound ring, a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 3 positions, represents a "privileged scaffold" that is gaining attention in drug discovery for a range of therapeutic areas.[4]

Despite its growing importance, the metabolic degradation of the this compound ring system under physiological conditions is not extensively documented in publicly available literature. This guide aims to bridge this knowledge gap by proposing likely degradation pathways based on established principles of drug metabolism and data from structurally related compounds.

Hypothesized Metabolic Pathways of Hexahydropyrimidines

The metabolism of xenobiotics, including drugs containing a this compound scaffold, is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions.[5] These biotransformations are primarily carried out by enzymes in the liver, such as the cytochrome P450 (CYP) superfamily.[6]

Phase I Degradation Pathways

Phase I reactions introduce or expose functional groups on the parent molecule, typically increasing its polarity. For hexahydropyrimidines, the following oxidative pathways are hypothesized.

The carbons adjacent to the nitrogen atoms in cyclic amines are often major sites of metabolism.[7] Oxidation at these positions by CYP enzymes can lead to the formation of an unstable carbinolamine, which can then undergo spontaneous ring cleavage to form an aminoaldehyde.[8] This is a common metabolic pathway for other saturated N-heterocycles like piperidines and pyrrolidines.[8]

The proposed pathway for an unsubstituted this compound would involve initial hydroxylation at the C2, C4, or C6 positions. For instance, oxidation at C2 could lead to a carbinolamine that subsequently opens to yield N-(3-aminopropyl)formamide, which could be further hydrolyzed to 1,3-diaminopropane (B46017) and formic acid.

CYP450 enzymes can also hydroxylate other carbon atoms within the this compound ring that are not adjacent to a nitrogen atom. For the this compound scaffold, this would primarily occur at the C5 position, leading to the formation of a more polar alcohol metabolite.

For substituted hexahydropyrimidines, which are more common in drug candidates, N-dealkylation is a probable metabolic pathway. This reaction, also catalyzed by CYP450 enzymes, involves the removal of an alkyl group attached to one of the nitrogen atoms, resulting in a secondary amine metabolite and a corresponding aldehyde or ketone.[9]

Phase II Conjugation Pathways

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.

If Phase I metabolism introduces a hydroxyl group (via ring hydroxylation) or exposes a secondary amine (via N-dealkylation), these functional groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This is a major clearance pathway for many drugs.

Hydroxylated metabolites of hexahydropyrimidines can also undergo sulfation, where a sulfonate group is added by sulfotransferase enzymes (SULTs).

Analogous Degradation Pathways

Biodegradation of RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine)

The microbial and mammalian metabolism of the explosive RDX provides the closest structural analogy for the enzymatic degradation of a saturated six-membered ring containing nitrogen atoms. Studies have shown that RDX can be degraded by Rhodococcus species and even by rabbit liver cytochrome P450. The degradation pathway involves initial denitration followed by ring cleavage, leading to the formation of various linear metabolites, including 4-nitro-2,4-diazabutanal. This demonstrates the enzymatic feasibility of cleaving the this compound-like ring.

Metabolism of Other Saturated Cyclic Amines

The metabolic pathways of piperidine- and pyrrolidine-containing drugs are well-characterized and serve as excellent models for predicting the fate of hexahydropyrimidines. Common metabolic reactions for these scaffolds are summarized in the table below.

| Metabolic Reaction | Description | Applicable Scaffolds |

| α-Carbon Oxidation | Oxidation of the carbon adjacent to the nitrogen, often leading to lactam formation or ring cleavage. | Piperidine, Pyrrolidine |

| N-Dealkylation | Removal of an N-alkyl substituent. | Substituted Piperidine, Pyrrolidine |

| Ring Hydroxylation | Hydroxylation at positions other than the α-carbon. | Piperidine, Pyrrolidine |

| N-Oxidation | Formation of an N-oxide metabolite. | Tertiary Amines |

| N-Glucuronidation | Conjugation of a secondary amine with glucuronic acid. | Secondary Amines |

Table 1: Common Metabolic Reactions of Saturated Cyclic Amines

Experimental Protocols for Studying this compound Degradation

Standard in vitro methods are employed to investigate the metabolic stability and identify the metabolites of new chemical entities. These protocols can be directly applied to the study of this compound-containing compounds.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

-

Test compound (this compound derivative)

-

Pooled liver microsomes (human, rat, mouse, etc.)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

Internal standard for LC-MS analysis

Procedure:

-

Prepare a stock solution of the test compound.

-

Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

-

Initiate the reaction by adding the test compound to the microsomal suspension.

-

Add the NADPH regenerating system to start the enzymatic reaction.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Metabolite Identification using LC-MS/MS

This experiment aims to identify the chemical structures of metabolites formed during incubation with liver microsomes or other metabolically active systems.

Procedure:

-

Perform a larger scale incubation similar to the metabolic stability assay, but for a fixed, longer duration (e.g., 60 minutes).

-

Include a control incubation without the NADPH regenerating system.

-

After quenching and centrifugation, analyze the supernatant using high-resolution LC-MS/MS.

-

Compare the chromatograms of the full reaction and the control to identify peaks corresponding to metabolites.

-

Analyze the mass spectra and fragmentation patterns of the metabolite peaks to elucidate their structures.

Reaction Phenotyping

This set of experiments identifies which specific enzymes (e.g., CYP isoforms) are responsible for the metabolism of the compound. This is typically done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for different CYP isoforms in incubations with human liver microsomes.

Summary of Potential Metabolites and Degradation Products

The following table summarizes the likely metabolites of a generic substituted this compound based on the hypothesized pathways.

| Metabolite Type | Formation Pathway | Analytical Signature |

| Hydroxylated Metabolite | Ring Hydroxylation | M+16 |

| N-dealkylated Metabolite | N-Dealkylation | M - (mass of alkyl group - 1) |

| Ring-opened Metabolite | α-Carbon Oxidation | Varies, potential for multiple products |

| Glucuronide Conjugate | Glucuronidation | M + 176 |

| Sulfate Conjugate | Sulfation | M + 80 |

Table 2: Potential Metabolites of Substituted Hexahydropyrimidines M represents the mass of the parent compound.

Conclusion

While direct experimental data on the physiological degradation of hexahydropyrimidines is limited, a robust understanding of drug metabolism principles and data from analogous structures allows for the formulation of well-grounded hypotheses regarding their metabolic fate. The primary routes of degradation are expected to involve CYP450-mediated oxidation, potentially leading to ring hydroxylation, N-dealkylation, and ring cleavage, followed by Phase II conjugation reactions. The experimental protocols outlined in this guide provide a clear path for researchers and drug developers to elucidate the specific metabolic pathways of novel this compound-containing compounds, thereby facilitating their progression through the drug development pipeline. Further research is warranted to definitively characterize the enzymes and intermediates involved in the degradation of this important chemical scaffold.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpras.com [ijpras.com]

- 7. researchgate.net [researchgate.net]

- 8. img01.pharmablock.com [img01.pharmablock.com]

- 9. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]

The Impact of Substituents on Hexahydropyrimidine Ring Conformation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The hexahydropyrimidine ring, a core scaffold in numerous biologically active molecules and pharmaceuticals, exhibits a complex conformational behavior that is critically influenced by the nature and position of its substituents. Understanding these conformational preferences is paramount for rational drug design, as the three-dimensional structure of a molecule dictates its interaction with biological targets. This guide provides an in-depth analysis of the factors governing the conformation of the this compound ring, with a focus on the impact of various substituents. We will delve into the stereoelectronic effects, present quantitative data from experimental and computational studies, and provide detailed methodologies for the key analytical techniques employed in conformational analysis.

Introduction: The Conformational Landscape of Hexahydropyrimidines

The this compound ring, a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 3 positions, predominantly adopts a chair-like conformation to minimize angular and torsional strain. However, the presence of substituents can lead to a variety of conformational outcomes, including ring inversion and the adoption of twist-boat conformations. The conformational equilibrium is a delicate balance of several interacting factors:

-

Steric Effects: The steric bulk of substituents plays a significant role in determining their preferred orientation (axial vs. equatorial) to minimize non-bonded interactions.

-

Anomeric Effect: A key stereoelectronic effect in heterocycles, the anomeric effect describes the tendency of a substituent at a carbon adjacent to a heteroatom to adopt an axial orientation, despite potential steric hindrance. This is due to a stabilizing hyperconjugative interaction between the lone pair of the heteroatom and the antibonding orbital of the substituent's bond to the ring. In hexahydropyrimidines, this effect influences the configuration of N-H bonds and substituents at the C2, C4, and C6 positions.[1]

-

Intramolecular Hydrogen Bonding: The presence of suitable donor and acceptor groups within the molecule can lead to the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations.[1]

Quantitative Conformational Analysis

Table 1: A-Values for Common Substituents in Cyclohexane (B81311) [2][3]

| Substituent | A-value (kcal/mol) |

| -F | 0.24 |

| -Cl | 0.4 |

| -Br | 0.2 - 0.7 |

| -I | 0.4 |

| -OH | 0.6 (0.9 in H-bonding solvents) |

| -OCH₃ | 0.7 |

| -NH₂ | 1.2 (1.8 in H-bonding solvents) |

| -CH₃ | 1.8 |

| -CH₂CH₃ | 2.0 |

| -CH(CH₃)₂ | 2.2 |

| -C(CH₃)₃ | > 4.5 |

| -C₆H₅ | 3.0 |

| -CN | 0.2 |

| -COOH | 1.2 |

Note: These values are for cyclohexane and should be used as a qualitative guide for hexahydropyrimidines. The actual conformational energies will be influenced by the nitrogen atoms.

Studies on N-arylhexahydropyrimidines have shown that the presence of a 2-aryl group shifts the ring reversal equilibrium towards a conformation where the 2-aryl substituent is in the equatorial position to minimize steric strain.[4]

Experimental Protocols for Conformational Analysis

The determination of ring conformation and the quantification of conformational equilibria rely on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[1]

4.1.1 Variable Temperature (VT) NMR

-

Objective: To determine the energy barriers for conformational exchange processes like ring inversion.

-

Methodology:

-

Prepare a solution of the this compound derivative in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., toluene-d₈, dichloromethane-d₂).

-

Acquire a series of ¹H or ¹³C NMR spectra at different temperatures, starting from room temperature and gradually decreasing the temperature.

-

At high temperatures, where ring inversion is rapid on the NMR timescale, the signals for axial and equatorial protons will be averaged, appearing as sharp, time-averaged signals.

-

As the temperature is lowered, the rate of inversion slows down. The NMR signals will broaden, coalesce at a specific temperature (the coalescence temperature, T_c), and then sharpen again at lower temperatures into separate signals for the axial and equatorial protons of the two distinct chair conformers.

-

The energy barrier to inversion (ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the exchanging signals using the Eyring equation.

-

4.1.2 Coupling Constant (J) Analysis

-

Objective: To determine the dihedral angles between adjacent protons and thus deduce the ring conformation.

-

Methodology:

-

Acquire a high-resolution ¹H NMR spectrum of the compound.

-

Measure the vicinal coupling constants (³J_HH) between adjacent protons.

-

The magnitude of ³J_HH is related to the dihedral angle (θ) between the coupled protons by the Karplus equation.

-

For a chair conformation, the following approximate relationships hold:

-

³J_ax-ax (θ ≈ 180°) is typically large (10-13 Hz).

-

³J_ax-eq (θ ≈ 60°) is typically small (2-5 Hz).

-

³J_eq-eq (θ ≈ 60°) is typically small (2-5 Hz).

-

-

By analyzing the coupling patterns, the relative orientation of substituents can be determined.

-

4.1.3 Nuclear Overhauser Effect (NOE) Spectroscopy

-

Objective: To determine the spatial proximity of protons.

-

Methodology:

-

Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

-

NOE cross-peaks are observed between protons that are close in space (< 5 Å), regardless of whether they are directly bonded.

-

Strong NOEs between a substituent and axial protons on the same face of the ring can confirm an axial orientation of the substituent.

-

X-ray Crystallography

-

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

-

Methodology:

-

Grow a single crystal of the this compound derivative of sufficient quality.

-

Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam.

-

The crystal diffracts the X-rays, producing a unique diffraction pattern.

-

The intensities and positions of the diffracted spots are measured.

-

This data is used to calculate an electron density map of the molecule.

-

A molecular model is built into the electron density map and refined to obtain the final crystal structure, including precise bond lengths, bond angles, and dihedral angles.

-

Computational Chemistry

-

Objective: To calculate the relative energies of different conformers and to model the electronic effects that influence conformational preferences.

-

Methodology:

-

Conformational Search: Use molecular mechanics (MM) or semi-empirical methods to perform a systematic search of the conformational space to identify low-energy conformers.

-

Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the single-point energies of the identified conformers using more accurate methods like Density Functional Theory (DFT) or ab initio methods (e.g., Møller-Plesset perturbation theory, MP2).[5][6] A common DFT functional for this purpose is B3LYP with a suitable basis set (e.g., 6-31G* or larger).

-

Frequency Calculation: Perform frequency calculations to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Analysis of Electronic Effects: Use techniques like Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions, such as the anomeric effect.

-

Visualizing Conformational Relationships

Graphviz diagrams can be used to illustrate the logical relationships in conformational analysis.

Caption: Workflow for conformational analysis of hexahydropyrimidines.

Caption: Energy profile of this compound ring inversion.

Conclusion and Future Directions

The conformational behavior of the this compound ring is a multifaceted phenomenon governed by a subtle interplay of steric and electronic effects. While a comprehensive database of quantitative conformational energies for a wide array of substituents is still an area for future research, the principles and methodologies outlined in this guide provide a robust framework for the conformational analysis of novel this compound derivatives. For professionals in drug development, a thorough understanding of these principles is indispensable for designing molecules with the optimal three-dimensional structure for biological activity. Future work should focus on systematically determining the A-values of a diverse set of substituents on the this compound ring to provide a more quantitative basis for conformational prediction.

References

- 1. The conformational analysis of saturated heterocycles. Part 101. 1,3-Diazacyclohexanes and 1-thia-3-azacyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. Conformational Free Energies [www2.chemistry.msu.edu]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. researchgate.net [researchgate.net]

- 5. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03524A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of Novel Hexahydropyrimidine Analogs: A Technical Guide

This guide provides an in-depth overview of the core spectroscopic techniques essential for the structural elucidation and characterization of novel hexahydropyrimidine analogs. Tailored for researchers, scientists, and drug development professionals, it details experimental protocols, data interpretation, and visualization of key processes.

Hexahydropyrimidines are a class of saturated heterocyclic compounds that are integral to the development of new therapeutic agents, including potential antiviral inhibitors.[1] Their structural complexity necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy are indispensable tools in this process.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds. For this compound analogs, ¹H and ¹³C NMR provide critical information about the proton and carbon framework, stereochemistry, and conformational features.[3][4]

Data Presentation: NMR Spectroscopic Data

The following table summarizes typical NMR data for a substituted this compound derivative.[5][6]